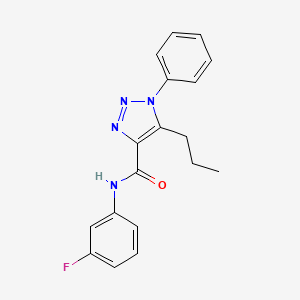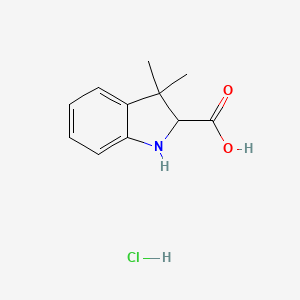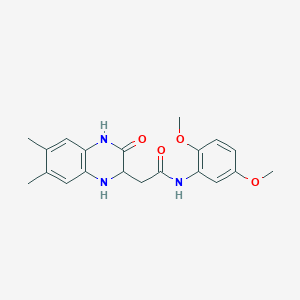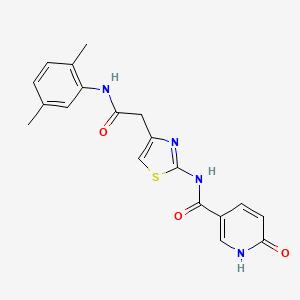
2-(3-methoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step reactions, including acetylation, esterification, and ester interchange, as described in the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" . The process starts with the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate, and concludes with an ester interchange with methanol. These steps are catalyzed by different reagents and result in high yields for each intermediate. Although the specific synthesis route for the compound is not provided, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be characterized using various spectroscopic techniques, such as infrared (IR) and mass spectrometry (MS), as well as elemental analysis . The crystal structure of "2-acetamido-N-benzyl-2-(methoxyamino)acetamide" reveals that the acetamide moiety can adopt different conformations, influencing the overall molecular geometry . These structural analyses are crucial for understanding the conformational preferences of the acetamide backbone, which could be relevant to the compound of interest.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "2-(3-methoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide." However, acetamide derivatives can participate in various chemical reactions, such as those leading to the formation of anticonvulsant or anticancer agents . The reactivity of the acetamide group and the influence of different substituents on the biological activity are areas of interest in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the presence of hydrogen bonds and other non-covalent interactions can affect the compound's solubility, melting point, and stability . The specific properties of "2-(3-methoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide" would need to be determined experimentally, but insights can be gained from the behavior of structurally related compounds.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
A study by Al-Sanea et al. (2020) synthesized various compounds starting with methyl 3-methoxy-5-methylbenzoate, aimed at finding new anticancer agents. One compound exhibited significant cancer cell growth inhibition against eight cancer cell lines, highlighting potential anticancer properties Al-Sanea et al., 2020.
Molecular Geometry and Interactions
Research by Kalita and Baruah (2010) on amide derivatives including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide revealed interesting findings on molecular orientations and their influence on anion coordination, contributing to the understanding of molecular interactions and geometries Kalita & Baruah, 2010.
Antimicrobial and Antitumor Activity
Kaya et al. (2017) investigated the antimicrobial and antiproliferative activities of novel derivatives synthesized using 3-methoxyphenol, including compounds showing higher antimicrobial activity against gram-negative bacteria and significant inhibitory activity against A549 and MCF-7 tumor cell lines Kaya et al., 2017.
Selective β3-adrenergic Receptor Agonists
Maruyama et al. (2012) focused on the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, aiming at developing potent and selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes. Some compounds showed promising agonistic activity, marking a step forward in therapeutic applications for metabolic disorders Maruyama et al., 2012.
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This research provides insights into the design of new compounds with potential therapeutic applications due to their antioxidant properties Chkirate et al., 2019.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-21-17(24)22(20-19-21)14-8-6-13(7-9-14)18-16(23)11-12-4-3-5-15(10-12)25-2/h3-10H,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXSTKLORYJHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501051.png)

![4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2501055.png)
![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)


![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)
